
3-(Bromomethyl)-2,4,6-trichloropyridine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-2,4,6-trichloropyridine hydrobromide is a chemical compound that belongs to the class of brominated pyridines. It is characterized by the presence of three chlorine atoms and a bromomethyl group attached to a pyridine ring. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,4,6-trichloropyridine hydrobromide typically involves the bromination of 2,4,6-trichloropyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
For large-scale industrial production, the process may involve the use of more efficient and environmentally friendly methods. This can include the use of hydrobromic acid (HBr) in combination with a suitable solvent and catalyst to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-2,4,6-trichloropyridine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of methyl-substituted pyridines.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-2,4,6-trichloropyridine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-2,4,6-trichloropyridine hydrobromide involves its interaction with nucleophilic sites in target molecules. The bromomethyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles. This can lead to the modification of biological macromolecules, such as proteins and nucleic acids, thereby affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Bromomethyl)pyridine hydrobromide
- 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide
- 3-Bromopropylamine hydrobromide
Uniqueness
3-(Bromomethyl)-2,4,6-trichloropyridine hydrobromide is unique due to the presence of three chlorine atoms on the pyridine ring, which can significantly influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where such properties are desired .
Propiedades
Fórmula molecular |
C6H4Br2Cl3N |
|---|---|
Peso molecular |
356.3 g/mol |
Nombre IUPAC |
3-(bromomethyl)-2,4,6-trichloropyridine;hydrobromide |
InChI |
InChI=1S/C6H3BrCl3N.BrH/c7-2-3-4(8)1-5(9)11-6(3)10;/h1H,2H2;1H |
Clave InChI |
NOSPXKQNXLKLAY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(N=C1Cl)Cl)CBr)Cl.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


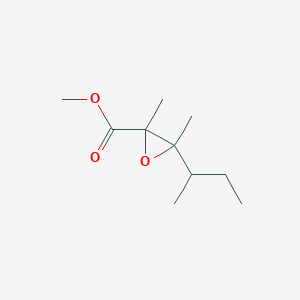
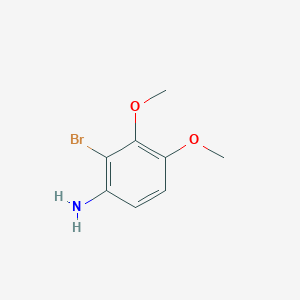
![3-(1-{[4-(2,5-Dimethyl-phenyl)-thiazol-2-yl]-hydrazono}-ethyl)-8-methoxy-chromen-2-one](/img/structure/B13653483.png)

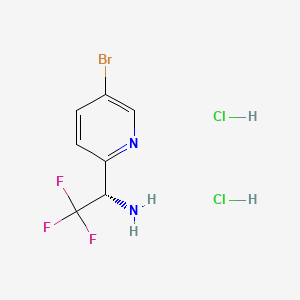

![7-chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B13653528.png)
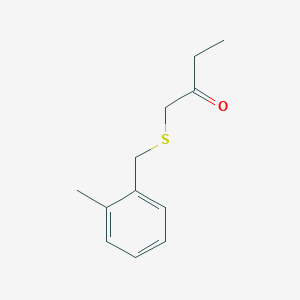
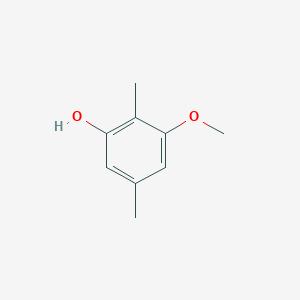
![Furo[2,3-b]pyridin-3-ylmethanamine](/img/structure/B13653559.png)
![4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13653564.png)



